

Z-DL-Lys(Z)-OH Solubility in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Z-DL-Lys(Z)-OH

Cat. No.: B554503

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Z-DL-Lys(Z)-OH** (N α ,N ϵ -Dibenzoyloxycarbonyl-DL-lysine), a critical protected amino acid derivative utilized in peptide synthesis and other areas of chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for researchers to determine quantitative solubility in their specific applications.

Core Concepts and Properties

Z-DL-Lys(Z)-OH is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions and ensure controlled peptide chain elongation. The presence of these bulky, aromatic protecting groups significantly influences the molecule's solubility profile, rendering it more soluble in organic solvents compared to its unprotected lysine counterpart.

Qualitative Solubility Data

Published data and supplier information indicate that **Z-DL-Lys(Z)-OH**, a white to off-white crystalline solid, exhibits enhanced solubility in polar aprotic organic solvents. The following table summarizes the available qualitative solubility information.

Organic Solvent	Common Abbreviation	Qualitative Solubility	Source Citation(s)
Dimethylformamide	DMF	Enhanced Solubility	
Dimethyl sulfoxide	DMSO	Enhanced Solubility	
Methanol	MeOH	Slightly Soluble	

Note: "Enhanced Solubility" and "Slightly Soluble" are qualitative terms. Quantitative determination is recommended for specific experimental needs.

Experimental Protocol: Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of **Z-DL-Lys(Z)-OH** in a given organic solvent using the isothermal equilibrium method.

Principle

A supersaturated solution of **Z-DL-Lys(Z)-OH** in the selected organic solvent is prepared and allowed to reach equilibrium at a constant temperature. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is determined, which represents the solubility at that temperature.

Materials and Equipment

- **Z-DL-Lys(Z)-OH**
- Organic solvents of interest (e.g., DMF, DMSO, Methanol)
- Analytical balance
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge

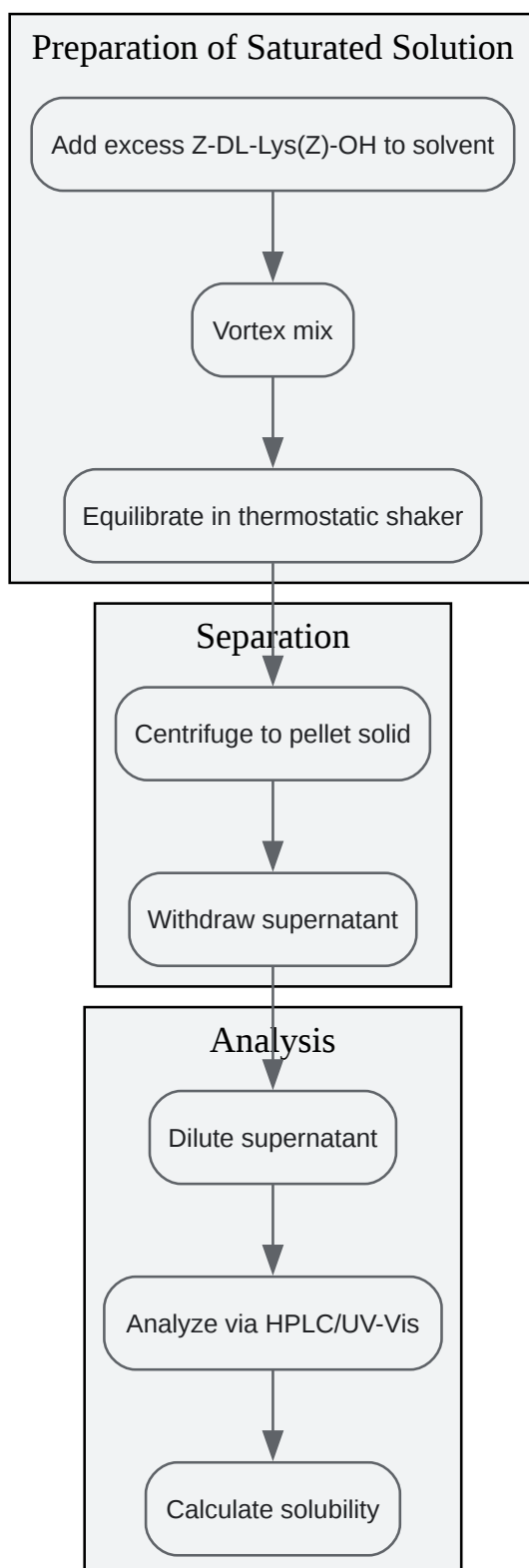
- Micropipettes
- HPLC or UV-Vis spectrophotometer
- Volumetric flasks and other standard laboratory glassware

Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of **Z-DL-Lys(Z)-OH** to a known volume of the organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.
 - Vigorously mix the solution using a vortex mixer for 1-2 minutes.
 - Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
- Separation of Undissolved Solid:
 - After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.
 - Carefully withdraw a known volume of the clear supernatant using a micropipette.
- Concentration Determination:
 - Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).
 - Analyze the diluted sample to determine the concentration of **Z-DL-Lys(Z)-OH**. A pre-established calibration curve is necessary for accurate quantification.
- Calculation:
 - Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of **Z-DL-Lys(Z)-OH** in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocol for determining the solubility of **Z-DL-Lys(Z)-OH**.

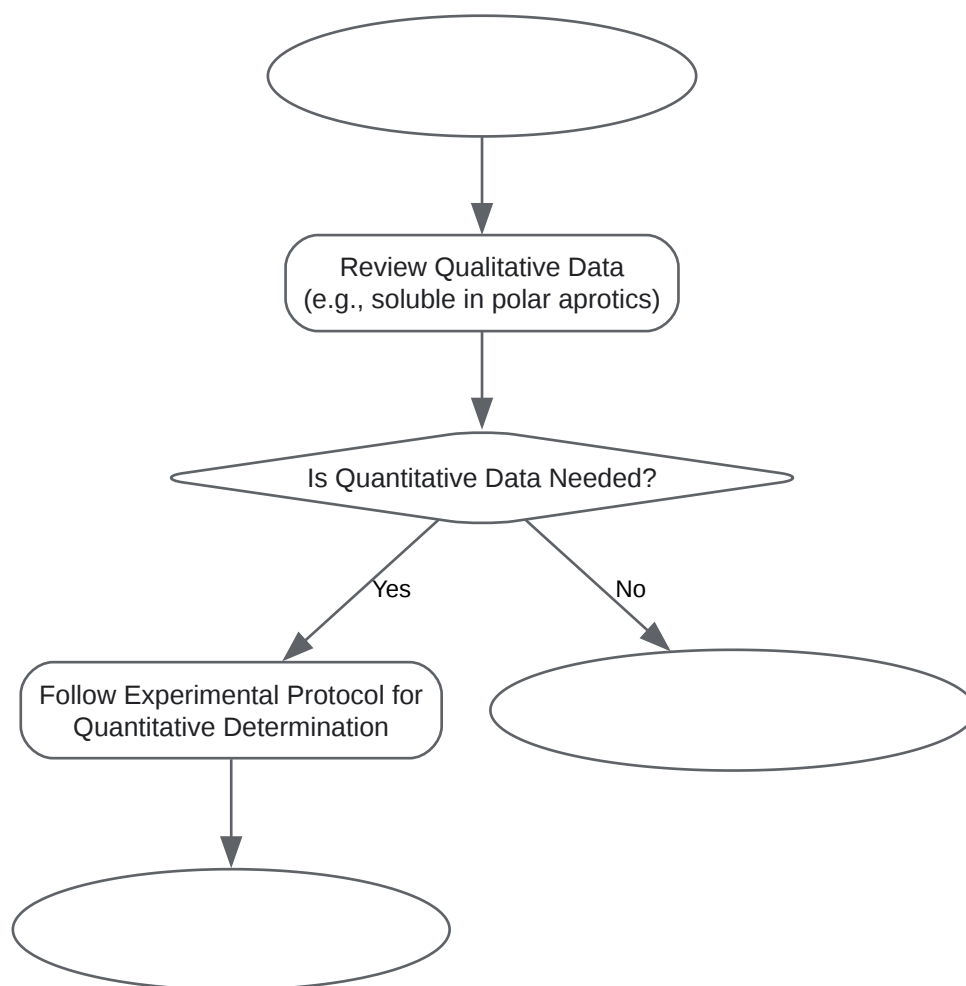


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Caption: Workflow for Quantitative Solubility Determination.

Logical Relationship in Solubility Testing

The decision-making process for handling a new compound for solubility testing follows a logical progression.



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Caption: Decision Tree for Solubility Assessment.

Concluding Remarks

While precise, universally applicable quantitative solubility data for **Z-DL-Lys(Z)-OH** in all organic solvents is not readily available, the information and protocols provided in this guide equip researchers with the necessary tools to effectively work with this compound. The enhanced solubility in polar aprotic solvents like DMF and DMSO makes them primary candidates for dissolving **Z-DL-Lys(Z)-OH** in various synthetic applications. For applications

requiring precise concentrations, the outlined experimental protocol offers a robust method for in-house determination of solubility, ensuring the accuracy and reproducibility of experimental results.

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